molecular formula C7H12ClN3O2S B2544034 {[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid hydrochloride CAS No. 1431970-04-5

{[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid hydrochloride

Cat. No.: B2544034
CAS No.: 1431970-04-5
M. Wt: 237.7
InChI Key: DLYWZJXLLMJFOC-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt derivative featuring a pyrazole core substituted with an amino group at the 3-position and a methyl group at the 5-position. The pyrazole ring is linked via a methylthio bridge to an acetic acid moiety, which is further protonated as a hydrochloride salt. This structural arrangement confers unique physicochemical properties, including enhanced solubility in polar solvents due to the ionic nature of the hydrochloride salt.

Properties

IUPAC Name

2-[(3-amino-5-methylpyrazol-1-yl)methylsulfanyl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S.ClH/c1-5-2-6(8)9-10(5)4-13-3-7(11)12;/h2H,3-4H2,1H3,(H2,8,9)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYWZJXLLMJFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CSCC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid hydrochloride typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with a suitable thioacetic acid derivative under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under optimized conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the thioacetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

{[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can influence the binding affinity and specificity of the compound. The thioacetic acid moiety may also contribute to the overall reactivity and stability of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and pharmacological profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Functional Groups Pharmacological Activity Reference
{[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid HCl Pyrazole - 3-Amino, 5-methyl
- Methylthio-acetic acid HCl
Not explicitly reported N/A
[4-[[[2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy]acetic acid (GW0742) Thiazole - Trifluoromethyl, fluoroaryl
- Thioether linkage
PPARδ/β agonist
Ranitidine Hydrochloride Furan - Dimethylaminomethyl
- Nitroethenediamine
H₂ receptor antagonist (antiulcer)

Key Observations :

Core Heterocycle: The target compound’s pyrazole core distinguishes it from GW0742 (thiazole) and Ranitidine (furan).

Substituent Effects: The 3-amino-5-methyl groups on the pyrazole may enhance solubility and metabolic stability compared to GW0742’s trifluoromethyl group, which increases lipophilicity and resistance to oxidative metabolism . The methylthio-acetic acid moiety in the target compound is structurally analogous to the thioether linkage in GW0742, but the addition of a carboxylic acid group (as a hydrochloride salt) enhances aqueous solubility, similar to Ranitidine’s nitroethenediamine hydrochloride structure .

Pharmacological Activity: While GW0742 and Ranitidine have well-documented targets (PPARδ/β and H₂ receptors, respectively), the biological activity of the target compound remains uncharacterized.

Physicochemical and Crystallographic Considerations

  • Hydrogen Bonding: The pyrazole ring’s amino and acetic acid groups enable extensive hydrogen-bonding networks, which may stabilize crystal packing. This contrasts with GW0742, where fluorine substituents reduce polarity, and Ranitidine, where intramolecular hydrogen bonds dominate .
  • Solubility : The hydrochloride salt form significantly improves aqueous solubility compared to neutral analogs, a feature shared with Ranitidine Hydrochloride .

Biological Activity

{[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid hydrochloride (CAS Number: 1431970-04-5) is a compound characterized by its unique structure, which includes a pyrazole ring and a thioacetic acid moiety. This combination of functional groups imparts significant biological activity, making it of interest in various fields, including medicinal chemistry and biochemistry.

The molecular formula of this compound is C7H12ClN3O2SC_7H_{12}ClN_3O_2S, with a molecular weight of 237.71 g/mol. The structure features an amino group, a methyl group on the pyrazole, and a thioether linkage, which are critical for its biological interactions.

The biological activity of {[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid hydrochloride is primarily attributed to its ability to interact with various enzymes and receptors. The pyrazole ring facilitates hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins. The thioacetic acid moiety contributes to the overall stability and reactivity of the compound, allowing it to participate in nucleophilic substitution reactions that can modify the biological targets.

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, compounds similar to {[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid have shown inhibition of various kinases involved in cancer progression, including VEGFR-2 kinase with an IC50 value around 1.46 µM . These findings suggest potential applications in cancer therapy.

Enzyme Inhibition

This compound has been studied for its role in enzyme inhibition. Its structural features allow it to act as a competitive inhibitor for certain enzymes, potentially affecting metabolic pathways related to disease states . For example, studies have demonstrated that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Study 1: Inhibition of CDKs

A study explored the inhibitory effects of various pyrazole derivatives on CDK2 and CDK9, revealing IC50 values of 0.36 µM and 1.8 µM respectively for specific analogs . This suggests that {[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid hydrochloride could be developed further as a selective CDK inhibitor.

Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of related compounds found that certain pyrazole derivatives exhibited activity against both Gram-positive and Gram-negative bacteria . This highlights the potential use of {[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid hydrochloride in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3-Amino-1-methyl-1H-pyrazoleLacks thioacetic acid moietyModerate enzyme inhibition
5-Amino-3-methyl-1H-pyrazoleDifferent substitution patternLimited antitumor effects
{[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid hydrochlorideUnique amino-thio structureSignificant antitumor and enzyme inhibition

Q & A

Q. What are the optimized synthetic routes for {[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid hydrochloride?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3-amino-5-methyl-1H-pyrazole with chloromethylthioacetic acid derivatives under reflux in polar solvents (e.g., acetic acid or ethanol). Sodium acetate is often used as a base to deprotonate intermediates and facilitate coupling . Purification typically involves recrystallization from DMF/acetic acid mixtures or column chromatography. Yield optimization requires controlled temperature (70–90°C) and reaction times (3–5 hours), with purity confirmed via HPLC (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

  • Methodological Answer :
  • 1H/13C NMR : The pyrazole ring protons (δ 6.2–7.0 ppm) and methyl groups (δ 2.1–2.5 ppm) are diagnostic. The thioether (-S-) and acetic acid moieties appear as singlet protons near δ 3.8–4.2 ppm (CH2) and a carboxylate resonance at δ 170–175 ppm in 13C NMR.
  • FT-IR : Stretching vibrations for N-H (3250–3350 cm⁻¹, amine), C=O (1680–1720 cm⁻¹, carboxylic acid), and C-S (650–750 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks around m/z 260–265, with fragmentation patterns indicating loss of HCl (m/z ~35.5) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : As a hydrochloride salt, the compound is hygroscopic and prone to hydrolysis. Long-term storage requires desiccated environments (-20°C, argon atmosphere) to prevent decomposition. Stability studies using TGA/DSC show degradation onset at ~150°C. Aqueous solutions (pH < 3) are stable for ≤48 hours, but neutral/basic conditions accelerate thioether oxidation to sulfoxides .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer : Crystallization is hindered by the hydrochloride salt’s ionic nature and conformational flexibility of the thioacetic acid moiety. Slow vapor diffusion (acetonitrile/water) at 4°C improves crystal quality. SHELX software (SHELXL-2018) is used for structure refinement, but twinning and disorder in the pyrazole ring require high-resolution data (≤0.8 Å) for accurate resolution. Hydrogen bonding between the amine and chloride ions often dominates packing motifs .

Q. How does the thioacetic acid moiety influence reactivity in nucleophilic substitutions?

  • Methodological Answer : The thioether group acts as a soft nucleophile, enabling S-alkylation or oxidation to sulfones. DFT calculations (B3LYP/6-31G*) show the sulfur atom’s lone pairs enhance electrophilic aromatic substitution on the pyrazole ring. Kinetic studies in DMF reveal second-order dependence on thioacetic acid concentration during SN2 reactions with alkyl halides .

Q. Can computational modeling predict this compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) suggest high affinity for cysteine proteases due to the thioacetic acid’s ability to form covalent adducts with catalytic cysteine residues. Free energy perturbation (FEP) calculations estimate binding energies of -8.2 to -10.5 kcal/mol, correlating with experimental IC50 values (nM range) .

Q. How do tautomeric forms of the pyrazole ring affect spectroscopic and reactivity profiles?

  • Methodological Answer : The 3-amino-5-methylpyrazole exists in two tautomers (1H and 2H), influencing NMR shifts and hydrogen-bonding networks. Variable-temperature NMR (VT-NMR) in DMSO-d6 shows coalescence at 120°C, indicating rapid interconversion. XPS analysis of solid-state samples confirms the dominance of the 1H tautomer, which stabilizes the hydrochloride salt via N-H∙∙∙Cl− interactions .

Data Contradiction Analysis

  • Synthetic Yields : Reported yields range from 45% (direct alkylation) to 72% (microwave-assisted synthesis). Discrepancies arise from solvent purity and reaction scale—small-scale reactions (<1 mmol) favor higher yields due to better temperature control .
  • Spectroscopic Assignments : Conflicting IR assignments for C=O stretches (1680 vs. 1720 cm⁻¹) may reflect solvent effects (KBr vs. ATR) or protonation state differences in the carboxylic acid group .

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